
(S)-5-(Oxiran-2-ylmethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-(Oxiran-2-ylmethoxy)quinoline is a chemical compound that features a quinoline ring substituted with an oxirane (epoxide) group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxirane group makes it reactive and useful for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Oxiran-2-ylmethoxy)quinoline typically involves the reaction of a quinoline derivative with an epoxide precursor. One common method is the reaction of 5-hydroxyquinoline with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxirane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-5-(Oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions due to the presence of the reactive oxirane group. These reactions include:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amino alcohols, glycols, and thioethers, respectively.
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which have different chemical and biological properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Amino alcohols, glycols, and thioethers.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
科学的研究の応用
(S)-5-(Oxiran-2-ylmethoxy)quinoline has several applications in scientific research:
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and to investigate the biological activity of quinoline derivatives.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers and resins, due to its reactive oxirane group.
作用機序
The mechanism of action of (S)-5-(Oxiran-2-ylmethoxy)quinoline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The oxirane group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes .
類似化合物との比較
Similar Compounds
4-(Oxiran-2-ylmethoxy)aniline: This compound has a similar structure but with an aniline group instead of a quinoline ring.
4-(Oxiran-2-ylmethoxy)cinnoline: This compound features a cinnoline ring, which is structurally related to quinoline.
Uniqueness
(S)-5-(Oxiran-2-ylmethoxy)quinoline is unique due to the combination of the quinoline ring and the oxirane group. This combination imparts distinct chemical reactivity and potential biological activity. The quinoline ring is known for its diverse pharmacological properties, while the oxirane group provides a site for further chemical modifications, making the compound versatile for various applications.
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
5-[[(2S)-oxiran-2-yl]methoxy]quinoline |
InChI |
InChI=1S/C12H11NO2/c1-4-11-10(3-2-6-13-11)12(5-1)15-8-9-7-14-9/h1-6,9H,7-8H2/t9-/m0/s1 |
InChIキー |
MMRYHBTWIHLITG-VIFPVBQESA-N |
異性体SMILES |
C1[C@H](O1)COC2=CC=CC3=C2C=CC=N3 |
正規SMILES |
C1C(O1)COC2=CC=CC3=C2C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R,6R,7R)-1,2,10,11,12-Pentamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene-3,5-diol](/img/structure/B13066747.png)
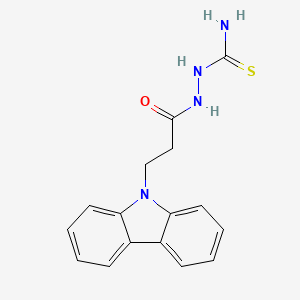

![(4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol](/img/structure/B13066787.png)
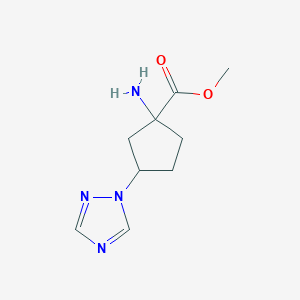
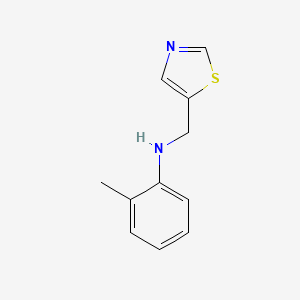
![7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066794.png)
amine](/img/structure/B13066795.png)
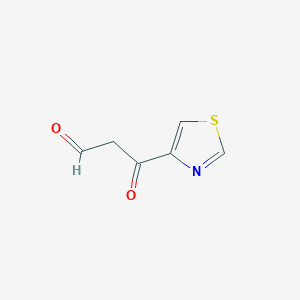
![3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13066800.png)
![6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13066808.png)
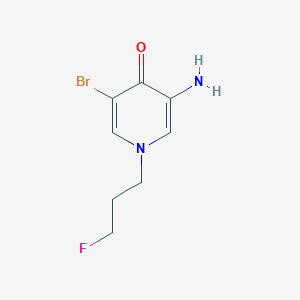
![3-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13066816.png)

